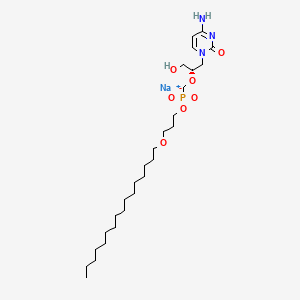
Brincidofovir sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brincidofovir sodium, sold under the brand name Tembexa, is an antiviral drug used primarily for the treatment of smallpox. It is a prodrug of cidofovir, designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against double-stranded DNA viruses . This compound was approved for medical use in the United States in June 2021 .
準備方法
Synthetic Routes and Reaction Conditions: Brincidofovir sodium is synthesized through a series of chemical reactions starting from cidofovir. The synthesis involves conjugating cidofovir with a lipid molecule, specifically hexadecyloxypropyl, to form brincidofovir . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and ensure consistency in the product’s quality .
化学反応の分析
Types of Reactions: Brincidofovir sodium undergoes several types of chemical reactions, including hydrolysis and phosphorylation. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, the active antiviral agent .
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of cellular enzymes, while the phosphorylation reaction is facilitated by cellular kinases . These reactions occur under physiological conditions within the target cells.
Major Products Formed: The major products formed from these reactions are cidofovir and cidofovir diphosphate. Cidofovir diphosphate inhibits viral DNA polymerase-mediated DNA synthesis, effectively stopping viral replication .
科学的研究の応用
Brincidofovir sodium has a wide range of scientific research applications, particularly in the fields of virology and medicine. It has been investigated for its efficacy against various viral infections, including cytomegalovirus, adenovirus, and herpes simplex virus . Additionally, this compound has shown potential in treating monkeypox and other orthopoxvirus diseases .
In cancer research, this compound has demonstrated potent anti-proliferative activity in diffuse large B-cell lymphoma and natural killer/T-cell lymphoma . Its ability to inhibit cell viability and induce immunogenic cell death makes it a promising candidate for cancer therapy .
作用機序
Brincidofovir sodium exerts its antiviral effects through a series of intracellular reactions. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis . This inhibition prevents the replication of viral DNA, effectively stopping the spread of the virus .
類似化合物との比較
Brincidofovir sodium is unique in its design as a lipid-conjugated prodrug of cidofovir. This design allows for higher intracellular concentrations of the active drug while reducing its nephrotoxicity . Similar compounds include cidofovir and tecovirimat . Cidofovir is the parent compound of this compound and has broad antiviral activity against several DNA viruses . Tecovirimat, on the other hand, is an antiviral drug with specific activity against orthopoxviruses and inhibits the formation of the extracellular enveloped virus necessary for cell-to-cell transmission .
特性
CAS番号 |
496765-79-8 |
|---|---|
分子式 |
C27H51N3NaO7P |
分子量 |
583.7 g/mol |
IUPAC名 |
sodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinate |
InChI |
InChI=1S/C27H52N3O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32;/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32);/q;+1/p-1/t25-;/m0./s1 |
InChIキー |
CRDDLOITBKEPRN-UQIIZPHYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


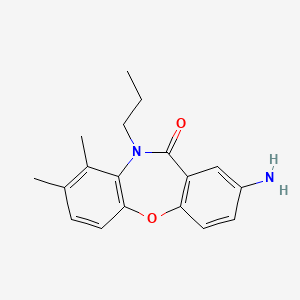
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
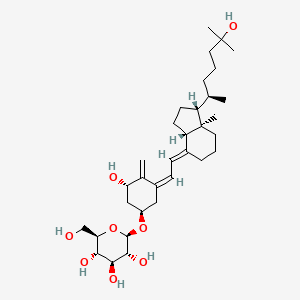

![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
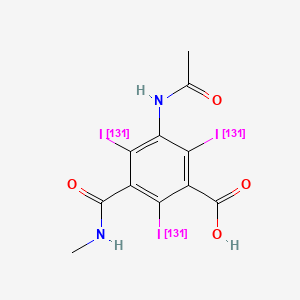
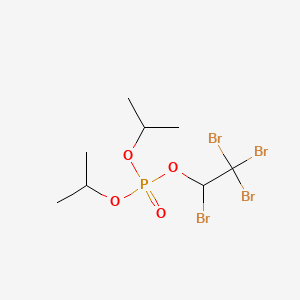
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
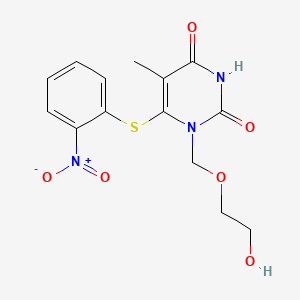

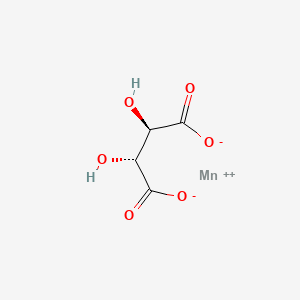

![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)

